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Compound of Interest

Compound Name: 5-(Aminomethyl)-2-bromophenol

CAS No.: 916304-26-2

Cat. No.: B3302355
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Parameter Specification

Compound Name
5-(Aminomethyl)-2-bromophenol

(Hydrochloride)

CAS Number 916213-66-6 (HCl salt)

Molecular Weight
202.05 g/mol (Free Base) / 238.51 g/mol (HCl

Salt)

Primary Hazard
Skin/Eye Irritant (H315, H319); Hygroscopic;

Light Sensitive

Storage Temp Long-term: -20°C ± 5°C Short-term: 2–8°C

Atmosphere Inert Gas (Argon or Nitrogen) required

Container
Amber glass vial with PTFE-lined cap; Parafilm

sealed

Shelf Life 12 months (under optimal conditions)

Physicochemical Vulnerability Analysis
To maintain the integrity of 5-(Aminomethyl)-2-bromophenol, one must understand the "Triad

of Instability" inherent in its structure. This molecule contains three reactive functional groups

that can lead to rapid degradation if not managed.

A. The Phenolic Oxidation Pathway
The phenol group at position 1 is electron-rich and susceptible to oxidation, particularly in the

presence of moisture and basic conditions.

Mechanism: Proton abstraction leads to a phenoxide ion, which readily oxidizes to form

quinone intermediates.

Visual Indicator: The white crystalline powder turns pink, then brown/black upon oxidation.

B. The Benzylamine Instability (Carbonation)
The primary amine at position 5 is a "benzylamine" type.
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Mechanism: In its free base form, this amine is highly nucleophilic and will rapidly react with

atmospheric CO₂ to form carbamates (white crust).

Salt Stabilization: This is why the compound is almost exclusively stored as the

Hydrochloride (HCl) salt. The protonated amine (

) is resistant to oxidation and CO₂ absorption. Do not convert to free base until immediately
prior to use.

C. The Aryl Bromide Photolysis
The bromine atom at position 2 renders the ring sensitive to UV light.

Mechanism: Homolytic cleavage of the C-Br bond can occur under UV exposure, generating

aryl radicals that lead to polymerization or debromination.

Protocol: Strict exclusion of light (amber vials, foil wrap) is non-negotiable.

Visualization: Degradation Pathways[2][3][4][5]
The following diagram illustrates the potential breakdown of the molecule if storage protocols

are violated.
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Caption: Figure 1. Mechanistic degradation pathways showing oxidation, carbonation, and

photolysis risks.
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Storage & Handling Protocols
Protocol A: Long-Term Storage (Solid State)

Preparation: Ensure the compound is dry. If the container has been opened in humid air, dry

under high vacuum (0.1 mbar) for 2 hours before resealing.

Inerting: Flush the headspace of the vial with dry Argon (preferred over Nitrogen due to

density) for 30 seconds.

Sealing: Cap tightly with a PTFE-lined lid. Wrap the cap junction with Parafilm M® to prevent

oxygen diffusion.

Environment: Place the vial inside a secondary container (e.g., a sealed jar with desiccant

packets) and store at -20°C.

Protocol B: Handling & Weighing
Temperature Equilibration: Before opening a cold vial, allow it to warm to room temperature

(approx. 30 mins) inside a desiccator.

Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic

salt, initiating hydrolysis and clumping.

Weighing: Weigh quickly. If precise stoichiometry is critical, weigh by difference using a

capped weighing boat to minimize air exposure.

Protocol C: Solution Stability
Solvent Choice:

DMSO/DMF: Stable for 24-48 hours if kept dry and dark.

Water/Buffer: Unstable. The phenolic proton is acidic; in buffered solutions (pH > 7),

oxidation accelerates rapidly. Prepare aqueous solutions immediately before use.

Freeze-Thaw: Avoid repeated freeze-thaw cycles of solutions. Aliquot stock solutions (e.g.,

100 mM in DMSO) into single-use vials.
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Quality Control & Degradation Forensics
Before using valuable reagents in a synthesis, validate the purity of 5-(Aminomethyl)-2-
bromophenol.

Visual Inspection
Pass: White to off-white crystalline powder.

Fail: Pink hue (early oxidation), brown sticky clumps (advanced oxidation/hygroscopicity), or

white crust on the rim (carbonate formation).

Analytical Verification (1H NMR)
Run a standard proton NMR in DMSO-d6.

Check 1 (Aromatic Region): Look for sharp doublets/singlets corresponding to the 1,2,5-

substitution pattern. Broadening indicates radical polymerization.

Check 2 (Amine Protons): The

protons should appear as a broad singlet around 8.0–8.5 ppm. Disappearance or shift
suggests deprotonation.

Check 3 (Water Peak): A large water peak in DMSO suggests the salt has absorbed

moisture, affecting molecular weight calculations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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